Cas no 68049-20-7 (5-(3-fluorophenyl)pyrimidine)

5-(3-Fluorophenyl)pyrimidine is a fluorinated aromatic heterocyclic compound featuring a pyrimidine core substituted with a 3-fluorophenyl group. This structural motif enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom imparts electron-withdrawing properties, influencing reactivity and binding affinity in target molecules. Its high purity and stability make it suitable for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex scaffolds. The compound’s well-defined regiochemistry and compatibility with diverse reaction conditions underscore its value in medicinal chemistry and material science applications. Proper handling under inert conditions is recommended to preserve its integrity.
5-(3-fluorophenyl)pyrimidine structure
5-(3-fluorophenyl)pyrimidine structure
Product Name:5-(3-fluorophenyl)pyrimidine
CAS No:68049-20-7
MF:C10H7FN2
MW:174.174385309219
CID:867697
PubChem ID:12456152
Update Time:2025-10-15

5-(3-fluorophenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-fluorophenyl)pyrimidine
    • pyrimidine, 5-(3-fluorophenyl)-
    • AKOS006286945
    • Thiocyanic acid, isopropyl ester
    • CHEMBL3818904
    • SCHEMBL2997687
    • 68049-20-7
    • FT-0692614
    • 5-(3-fluorophenyl)-pyrimidine
    • DTXSID90499000
    • VGNCCMMLSOCGRL-UHFFFAOYSA-N
    • Inchi: 1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
    • InChI Key: VGNCCMMLSOCGRL-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=CN=CN=C1

Computed Properties

  • Exact Mass: 174.05941
  • Monoisotopic Mass: 174.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

5-(3-fluorophenyl)pyrimidine Pricemore >>

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Additional information on 5-(3-fluorophenyl)pyrimidine

5-(3-Fluorophenyl)pyrimidine (CAS No. 68049-20-7): Properties, Applications, and Market Insights

5-(3-Fluorophenyl)pyrimidine (CAS No. 68049-20-7) is a fluorinated aromatic pyrimidine derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its fluorophenyl-pyrimidine core structure, serves as a versatile building block in medicinal chemistry and organic synthesis. With the growing demand for fluorinated heterocycles in drug discovery, this molecule has become a subject of intense study due to its unique electronic properties and potential bioactivity.

The molecular structure of 5-(3-fluorophenyl)pyrimidine features a pyrimidine ring substituted at the 5-position with a 3-fluorophenyl group. This arrangement creates an interesting electronic profile that makes it valuable for designing kinase inhibitors and other therapeutic agents. Researchers are particularly interested in how the fluorine substitution pattern affects the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

In pharmaceutical applications, 5-(3-fluorophenyl)pyrimidine derivatives have shown promise in the development of treatments for various conditions. The compound's scaffold is frequently explored in the context of cancer research, where modified versions have demonstrated activity against specific protein kinases. Recent studies have investigated its potential in addressing neurodegenerative diseases, with particular focus on its ability to modulate key enzymatic pathways in the central nervous system.

The synthesis of 5-(3-fluorophenyl)pyrimidine typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted pyrimidine precursors and fluorinated aryl halides. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields and purity. These advancements align with current industry trends toward sustainable pharmaceutical manufacturing, a topic of significant interest among researchers and investors alike.

Material scientists have also explored applications of 5-(3-fluorophenyl)pyrimidine in organic electronics. The compound's conjugated system and fluorine substitution make it a candidate for developing organic semiconductors and light-emitting materials. Its potential use in OLED technology and photovoltaic devices has sparked interest among researchers working on next-generation display technologies and renewable energy solutions.

From a commercial perspective, the market for fluorinated pyrimidine compounds like 5-(3-fluorophenyl)pyrimidine has shown steady growth. Pharmaceutical companies and contract research organizations are increasingly sourcing these building blocks for their drug discovery programs. The compound's availability from specialty chemical suppliers has improved in recent years, though challenges remain in scaling up production while maintaining high purity standards required for pharmaceutical applications.

Quality control and analytical characterization of 5-(3-fluorophenyl)pyrimidine typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent specifications demanded by end-users in both research and industrial settings. Recent advancements in analytical chemistry have enabled more precise quantification of impurities and better batch-to-batch consistency.

Storage and handling recommendations for 5-(3-fluorophenyl)pyrimidine follow standard protocols for aromatic heterocycles. The compound should be kept in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous, proper laboratory safety practices should always be observed when working with this chemical, including the use of appropriate personal protective equipment.

Future research directions for 5-(3-fluorophenyl)pyrimidine include exploring its potential in combination therapies and investigating novel synthetic routes that could improve efficiency and reduce costs. The compound's versatility makes it a valuable tool for medicinal chemists working on structure-activity relationship studies and for materials scientists developing advanced organic electronic materials.

For researchers seeking alternatives or related compounds, several structural analogs of 5-(3-fluorophenyl)pyrimidine are commercially available. These include variations with different fluorine substitution patterns or additional functional groups that can modify the compound's properties for specific applications. The selection of appropriate derivatives depends on the intended use and desired physicochemical characteristics.

In conclusion, 5-(3-fluorophenyl)pyrimidine (CAS No. 68049-20-7) represents an important fluorinated heterocycle with diverse applications in pharmaceutical research and materials science. Its unique structural features and growing commercial availability position it as a valuable compound for researchers working at the intersection of chemistry, biology, and materials engineering. As interest in fluorinated building blocks continues to rise, this molecule is likely to remain an important tool in drug discovery and advanced materials development.

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